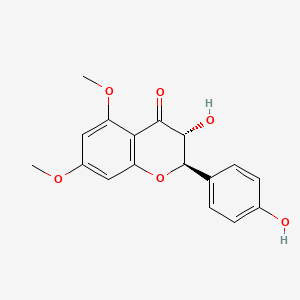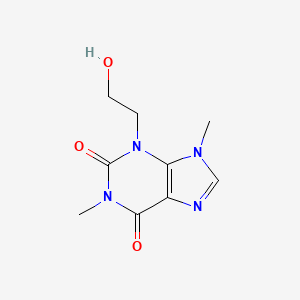
2,2'-Isopropylidenedithiobis(1-propylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Isopropylidenedithiobis(1-propylamine) is an organic compound that belongs to the class of amines It is characterized by the presence of two propylamine groups connected by a sulfur-containing isopropylidene bridge
Métodos De Preparación
The synthesis of 2,2’-Isopropylidenedithiobis(1-propylamine) typically involves the reaction of propylamine with a sulfur-containing reagent under controlled conditions. One common method involves the use of isopropylidene dichloride and sodium sulfide as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Análisis De Reacciones Químicas
2,2’-Isopropylidenedithiobis(1-propylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives. Substitution reactions involve the replacement of one or more hydrogen atoms in the propylamine groups with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Aplicaciones Científicas De Investigación
2,2’-Isopropylidenedithiobis(1-propylamine) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, as its unique structure allows for the encapsulation and controlled release of therapeutic agents. In industry, it is used as a stabilizer for polymers and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of 2,2’-Isopropylidenedithiobis(1-propylamine) involves its interaction with cellular membranes and proteins. The sulfur-containing isopropylidene bridge allows the compound to form strong interactions with thiol groups in proteins, leading to the disruption of protein function. This can result in the inhibition of bacterial growth or the stabilization of polymer structures. The compound’s ability to form disulfide bonds also plays a role in its mechanism of action, as these bonds can stabilize the structure of proteins and other macromolecules.
Comparación Con Compuestos Similares
2,2’-Isopropylidenedithiobis(1-propylamine) can be compared to other sulfur-containing amines, such as 2,2’-dithiobis(1-propylamine) and 2,2’-thiodiethanol. While all these compounds contain sulfur atoms and amine groups, 2,2’-Isopropylidenedithiobis(1-propylamine) is unique due to the presence of the isopropylidene bridge, which imparts distinct chemical and physical properties. For example, the isopropylidene bridge increases the compound’s stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91485-90-4 |
|---|---|
Fórmula molecular |
C9H22N2S2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
2-[2-(1-aminopropan-2-ylsulfanyl)propan-2-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
Clave InChI |
BKQDFCKQIQWHMV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)SC(C)(C)SC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)




![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)






